molecular formula C15H10ClNO3 B3035304 (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 315180-19-9

(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B3035304
CAS RN: 315180-19-9
M. Wt: 287.7 g/mol
InChI Key: QLTQCJDNKZWUPQ-XCVCLJGOSA-N
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Description

The compound "(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one" is a type of chalcone, which is a class of organic compounds with the structure of an α,β-unsaturated ketone. These compounds are known for their diverse pharmacological activities and are of interest in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of chalcones typically involves the Claisen-Schmidt condensation reaction, which is a cross-aldol condensation between an aldehyde and a ketone in the presence of a base. Although the specific synthesis of "(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one" is not detailed in the provided papers, similar compounds are synthesized using related acetophenones and benzaldehydes in ethanol .

Molecular Structure Analysis

The molecular structure of chalcones can be confirmed using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For instance, the structure of a related compound was confirmed by IR and single crystal X-ray diffraction studies . The dihedral angles between the phenyl rings and the planarity of the molecule are important structural characteristics that can be determined through these methods .

Chemical Reactions Analysis

Chalcones can participate in various chemical reactions due to their α,β-unsaturated ketone structure. They can undergo cyclization reactions, nucleophilic additions, and serve as precursors for the synthesis of other complex molecules. The papers provided do not detail specific reactions for "(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one", but the reactivity can be inferred from the molecular orbital studies such as HOMO and LUMO analysis .

Physical and Chemical Properties Analysis

The physical properties such as melting point and decomposition can be determined using techniques like TGA and DTA . The chemical properties, including reactivity and stability, can be analyzed through computational methods like density functional theory (DFT). The HOMO and LUMO energies indicate the chemical activity of the molecule, and the hyperpolarizability values suggest the nonlinear optical (NLO) properties . The molecular electrostatic potential (MEP) maps can show the regions of the molecule that are likely to undergo electrophilic or nucleophilic attack .

Scientific Research Applications

Crystal Structure and Molecular Interactions

(E)-3-(4-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is studied for its crystal structure and molecular interactions. A notable study involved the analysis of weak intramolecular interactions involving the enone groups, which help stabilize the molecule's planarity. The molecule was observed to stack into columns in the crystal structure through π–π interactions, indicating its potential in materials science and crystallography (Fun et al., 2008).

Nonlinear Optical Properties

Research on (E)-3-(4-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one and related chalcone derivatives has highlighted their potential in nonlinear optics (NLO). These compounds exhibit notable optoelectronic and charge transport properties, making them suitable for use in semiconductor devices. Their electron transfer integral values suggest a potential role as n-type materials in organic semiconductors (Shkir et al., 2019).

Spectroscopic and Molecular Structure Analysis

The compound's molecular structure has been analyzed using various spectroscopic methods. Studies using Fourier-transform infrared spectroscopy (FT-IR) and X-ray diffraction have been instrumental in understanding its structural properties. The hyper-conjugative interaction and charge delocalization within the molecule have also been explored, contributing to its stability and potential applications in molecular electronics (Najiya et al., 2014).

Chemical Reactivity and Electronic Properties

(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been studied for its chemical reactivity and electronic properties. Investigations using density functional theory (DFT) provide insights into its molecular electrostatic potential, Mulliken atomic charges, and electronic parameters. These studies are essential for understanding the chemical behavior of the compound and its potential applications in chemical synthesis and material science (Adole et al., 2020).

X-ray Structure and Lattice Energy Analysis

The X-ray structure and lattice energy of (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one derivatives have been the subject of research, contributing valuable information regarding their intermolecular interactions and energetics. This research is crucial for the development of new materials with desired physical and chemical properties (Salian et al., 2016).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTQCJDNKZWUPQ-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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